molecular formula C5H3ClF2N2 B2433438 2-Chloro-5-(difluoromethyl)pyrimidine CAS No. 1261869-28-6

2-Chloro-5-(difluoromethyl)pyrimidine

Cat. No.: B2433438
CAS No.: 1261869-28-6
M. Wt: 164.54
InChI Key: IJFIDXAHOIPGGK-UHFFFAOYSA-N
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Description

2-Chloro-5-(difluoromethyl)pyrimidine is an aromatic heterocyclic compound that belongs to the pyrimidine family Pyrimidines are characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 3

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-(difluoromethyl)pyrimidine typically involves the introduction of the chlorine and difluoromethyl groups onto the pyrimidine ring. One common method involves the reaction of 2-chloropyrimidine with difluoromethylating agents under controlled conditions. For instance, the reaction of 2-chloro-5-iodopyridine with sodium pentafluoropropionate in the presence of copper iodide in N-methyl-2-pyrrolidone (NMP) can yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and efficient catalysts to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-5-(difluoromethyl)pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include amines and bases like potassium carbonate (K2CO3).

    Suzuki-Miyaura Coupling: Typical reagents include boronic acids, palladium catalysts, and bases like potassium phosphate (K3PO4).

Major Products:

    Substitution Reactions: Products include various substituted pyrimidines, depending on the nucleophile used.

    Suzuki-Miyaura Coupling: Products include arylated or vinylated pyrimidines, which are valuable intermediates in pharmaceutical synthesis.

Scientific Research Applications

2-Chloro-5-(difluoromethyl)pyrimidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-5-(difluoromethyl)pyrimidine involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit the activity of certain enzymes or modulate receptor functions. The presence of the chlorine and difluoromethyl groups enhances its binding affinity and specificity towards these targets, leading to its desired effects .

Comparison with Similar Compounds

  • 2-Chloro-4-(trifluoromethyl)pyrimidine
  • 2-Chloro-5-fluoropyrimidine
  • 2,4-Dichloro-5-fluoropyrimidine

Comparison: 2-Chloro-5-(difluoromethyl)pyrimidine is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and biological properties. Compared to 2-Chloro-4-(trifluoromethyl)pyrimidine, it has a different electronic distribution, affecting its reactivity and interaction with biological targets.

Properties

IUPAC Name

2-chloro-5-(difluoromethyl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClF2N2/c6-5-9-1-3(2-10-5)4(7)8/h1-2,4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJFIDXAHOIPGGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=N1)Cl)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3ClF2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261869-28-6
Record name 2-chloro-5-(difluoromethyl)pyrimidine
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